インドール-4,5,6,7-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

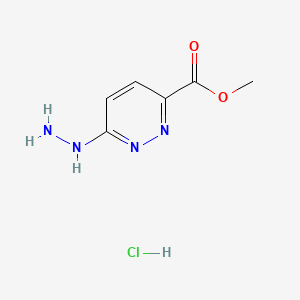

Indole-4,5,6,7-d4 is a deuterated form of indole, an aromatic heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms at positions 4, 5, 6, and 7 on the indole ring. This compound is significant in various scientific research fields due to its unique properties and applications.

科学的研究の応用

Indole-4,5,6,7-d4 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: Employed in metabolic studies to trace the pathways of indole derivatives in biological systems.

Medicine: Investigated for its potential therapeutic applications, including its role in drug development and pharmacokinetic studies.

Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals

作用機序

Target of Action

Indole derivatives, including Indole-4,5,6,7-d4, are known to interact with a variety of biological targets. They are considered “privileged structures” due to their high-affinity binding to many receptors . For instance, they have been found to play a significant role in bacterial signaling, where they serve as diffusible chemical communication signals that help bacteria adapt and survive in various environmental conditions .

Mode of Action

The interaction of Indole-4,5,6,7-d4 with its targets can lead to various changes in cellular processes. For instance, certain indole derivatives have been found to inhibit the Sir 2 protein, a key player in cellular regulation . The exact mode of action of Indole-4,5,6,7-d4, however, may vary depending on the specific target and the environmental context.

Biochemical Pathways

Indole derivatives can influence various biochemical pathways. For instance, they are involved in the regulation of many host signaling pathways via the generation of different metabolites . Indole is also a key player in the construction of complex and diverse heterocyclic structures, including polycyclic frameworks and spirocyclic systems .

Result of Action

The molecular and cellular effects of Indole-4,5,6,7-d4’s action can be diverse, depending on the specific target and the environmental context. For instance, certain indole derivatives have been found to exhibit antitumor, antibacterial, antiviral, or antifungal activities . The specific effects of Indole-4,5,6,7-d4, however, would require further investigation.

Action Environment

The action, efficacy, and stability of Indole-4,5,6,7-d4 can be influenced by various environmental factors. For instance, in a hypoxic environment, certain indole derivatives are converted to active metabolites by intracellular reductases . Additionally, the presence of other chemical entities in the environment can influence the action of Indole-4,5,6,7-d4, as seen in the synthesis of biologically active indole-based hybrids .

Safety and Hazards

将来の方向性

Indole and its derivatives continue to attract attention due to their wide-ranging biological activity and their presence in both natural products and biological systems . Future research may focus on the synthesis of biologically active indole-based hybrids to improve activity, selectivity, and mitigate side effects . Additionally, biotechnological production of indole for industrial applications is a promising area of research .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Indole-4,5,6,7-d4 typically involves the deuteration of indole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods: Industrial production of Indole-4,5,6,7-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated indole is then purified using techniques such as distillation or chromatography to remove any impurities .

化学反応の分析

Types of Reactions: Indole-4,5,6,7-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction reactions can convert indole-4,5,6,7-d4 to tetrahydroindole derivatives.

Substitution: Electrophilic substitution reactions occur readily on the indole ring, particularly at the nitrogen atom and the C-3 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products:

Oxidation: Indole-2,3-dione derivatives.

Reduction: Tetrahydroindole derivatives.

Substitution: Halogenated indoles, nitroindoles.

類似化合物との比較

Indole: The non-deuterated form of Indole-4,5,6,7-d4.

Indole-3-acetic acid: A naturally occurring plant hormone derived from indole.

Tryptophan: An essential amino acid that contains an indole ring.

Comparison: Indole-4,5,6,7-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties compared to its non-deuterated counterparts. This makes it particularly useful in analytical and mechanistic studies .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Indole-4,5,6,7-d4 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "4,5,6,7-tetradeuterioindole", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "sodium hydride", "dimethylformamide", "acetic acid", "water" ], "Reaction": [ "Step 1: 4,5,6,7-tetradeuterioindole is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium hydride and dimethylformamide to form 5,6,7,8-tetradeuterio-1,4-benzoquinone-2,3-dicarbonitrile.", "Step 2: The intermediate compound from step 1 is then reacted with acetic acid and water to form 5,6,7,8-tetradeuterio-1,4-benzoquinone-2,3-dicarboxylic acid.", "Step 3: The final step involves the reaction of 5,6,7,8-tetradeuterio-1,4-benzoquinone-2,3-dicarboxylic acid with sodium hydride and 4,5,6,7-tetradeuterioindole in dimethylformamide to yield Indole-4,5,6,7-d4." ] } | |

CAS番号 |

73509-22-5 |

分子式 |

C₈H₃D₄N |

分子量 |

121.17 |

同義語 |

1H-Indole-d4, 1-Azaindene-d4; 1-Benzazole-d4; 2,3-Benzopyrrole-d4; Benzo[b]pyrrole-d4; Ketole-d4; NSC 1964-d4; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。